2-Iodo-1,3,4,5-tetramethylbenzene
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Overview
Description
2-Iodo-1,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is part of the larger family of iodinated aromatic hydrocarbons, which are known for their significant roles in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,4,5-tetramethylbenzene typically involves the iodination of 1,3,4,5-tetramethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. This can be achieved using reagents such as iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods: In industrial settings, the iodination process can be optimized using polymer-supported reagents. For example, polymer-supported dichloroiodate has been used for the direct iodination of aromatic compounds under mild conditions . This method offers advantages such as ease of purification and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include tetramethylbenzoic acid or tetramethylbenzaldehyde.
Reduction: The major product is 1,3,4,5-tetramethylbenzene.
Scientific Research Applications
2-Iodo-1,3,4,5-tetramethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Iodinated aromatic compounds are often used in the development of pharmaceuticals due to their ability to participate in various biochemical reactions.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Studies have investigated its behavior and degradation in the environment, particularly its interactions with OH radicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3,4,5-tetramethylbenzene involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles. Additionally, the methyl groups can undergo oxidation or reduction reactions, leading to various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,2,3,5-Tetramethylbenzene (Isodurene): Similar structure but lacks the iodine atom.
1,2,4,5-Tetramethylbenzene (Durene): Another isomer of tetramethylbenzene without iodine.
2-Iodo-1,3,5-trimethylbenzene: Similar iodinated aromatic compound with one less methyl group.
Uniqueness: 2-Iodo-1,3,4,5-tetramethylbenzene is unique due to the specific positioning of the iodine atom and the four methyl groups, which influence its reactivity and applications. The presence of the iodine atom makes it a valuable intermediate in organic synthesis and other chemical processes .
Properties
CAS No. |
54509-72-7 |
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Molecular Formula |
C10H13I |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2-iodo-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3 |
InChI Key |
NHJJICJXJVDSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)I)C |
Origin of Product |
United States |
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